molecular formula C19H28ClN3O2 B243465 N-[2-(4-butanoylpiperazin-1-yl)-5-chlorophenyl]-2,2-dimethylpropanamide

N-[2-(4-butanoylpiperazin-1-yl)-5-chlorophenyl]-2,2-dimethylpropanamide

Katalognummer B243465
Molekulargewicht: 365.9 g/mol
InChI-Schlüssel: LHMIXPDRQVCXEW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[2-(4-butanoylpiperazin-1-yl)-5-chlorophenyl]-2,2-dimethylpropanamide is a chemical compound that is commonly known as BAY 59-3074. It is a potent and selective antagonist of the cannabinoid receptor CB1, which is primarily found in the central nervous system. The compound has been extensively studied for its potential therapeutic applications in various diseases, including obesity, diabetes, and neurological disorders.

Wirkmechanismus

BAY 59-3074 is a selective antagonist of the CB1 receptor, which is primarily found in the central nervous system. The CB1 receptor is involved in the regulation of appetite, metabolism, and pain sensation, among other functions. By blocking the CB1 receptor, BAY 59-3074 reduces appetite and food intake, which can lead to weight loss. It also improves glucose tolerance and insulin sensitivity, which can be beneficial in the treatment of diabetes. In addition, by blocking the CB1 receptor, BAY 59-3074 has neuroprotective effects and can improve motor function in animal models of neurological disorders.
Biochemical and Physiological Effects:
BAY 59-3074 has several biochemical and physiological effects. It reduces appetite and food intake, which can lead to weight loss. It also improves glucose tolerance and insulin sensitivity, which can be beneficial in the treatment of diabetes. In addition, BAY 59-3074 has neuroprotective effects and can improve motor function in animal models of neurological disorders.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using BAY 59-3074 in lab experiments is its selectivity for the CB1 receptor. This allows researchers to study the effects of blocking this receptor specifically, without affecting other receptors or pathways. However, one limitation of using BAY 59-3074 is its potency, which can make it difficult to use in certain experiments. In addition, its effects may vary depending on the species and strain of animal used in the experiment.

Zukünftige Richtungen

There are several future directions for research on BAY 59-3074. One area of interest is its potential use in the treatment of obesity and diabetes in humans. Clinical trials are needed to determine its safety and efficacy in humans. Another area of interest is its potential use in the treatment of neurological disorders, such as Parkinson's disease and Huntington's disease. Further research is needed to determine its effectiveness in humans and to identify any potential side effects. Finally, there is interest in developing more potent and selective CB1 receptor antagonists for use in research and therapy.

Synthesemethoden

The synthesis of BAY 59-3074 involves several steps, including the reaction of 5-chloro-2,2-dimethyl-N-(piperidin-4-yl)benzamide with butyryl chloride in the presence of a base to form the intermediate 2-(4-butanoylpiperazin-1-yl)-5-chlorobenzamide. This intermediate is then reacted with 2,2-dimethylpropanoyl chloride to yield the final product, N-[2-(4-butanoylpiperazin-1-yl)-5-chlorophenyl]-2,2-dimethylpropanamide.

Wissenschaftliche Forschungsanwendungen

BAY 59-3074 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-obesity effects by reducing food intake and body weight in animal models. It has also been studied for its potential use in the treatment of diabetes, as it has been shown to improve glucose tolerance and insulin sensitivity in animal models.
In addition, BAY 59-3074 has been studied for its potential use in the treatment of neurological disorders, such as Parkinson's disease and Huntington's disease. It has been shown to have neuroprotective effects and to improve motor function in animal models of these diseases.

Eigenschaften

Molekularformel

C19H28ClN3O2

Molekulargewicht

365.9 g/mol

IUPAC-Name

N-[2-(4-butanoylpiperazin-1-yl)-5-chlorophenyl]-2,2-dimethylpropanamide

InChI

InChI=1S/C19H28ClN3O2/c1-5-6-17(24)23-11-9-22(10-12-23)16-8-7-14(20)13-15(16)21-18(25)19(2,3)4/h7-8,13H,5-6,9-12H2,1-4H3,(H,21,25)

InChI-Schlüssel

LHMIXPDRQVCXEW-UHFFFAOYSA-N

SMILES

CCCC(=O)N1CCN(CC1)C2=C(C=C(C=C2)Cl)NC(=O)C(C)(C)C

Kanonische SMILES

CCCC(=O)N1CCN(CC1)C2=C(C=C(C=C2)Cl)NC(=O)C(C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.